molecular formula C7H10Cl2N2O3 B1382898 2-Amino-6-methoxy-nicotinic acid dihydrochloride CAS No. 1373223-61-0

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Cat. No.: B1382898
CAS No.: 1373223-61-0
M. Wt: 241.07 g/mol
InChI Key: PHTVOHMIAIAKNI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS No. 1373223-61-0) is a heterocyclic organic compound with the molecular formula C~7~H~10~Cl~2~N~2~O~3~ and a molecular weight of 241.07 g/mol . Its IUPAC name is 2-amino-6-methoxypyridine-3-carboxylic acid dihydrochloride , reflecting the substitution pattern on the pyridine ring: an amino group (-NH~2~) at position 2, a methoxy group (-OCH~3~) at position 6, and a carboxylic acid (-COOH) at position 3, with two hydrochloride counterions. The compound’s SMILES code, O=C(O)C1=C(N)N=C(OC)C=C1.[H]Cl.[H]Cl , illustrates its protonated state in the dihydrochloride form.

Structurally, it belongs to the nicotinic acid derivative family, distinguished by the pyridine core modified with functional groups that enhance its reactivity and solubility. The dihydrochloride salt form improves stability and crystallinity, making it preferable for synthetic applications.

Property Value Source
CAS No. 1373223-61-0
Molecular Formula C~7~H~10~Cl~2~N~2~O~3~
Molecular Weight 241.07 g/mol
SMILES O=C(O)C1=C(N)N=C(OC)C=C1.Cl.Cl

Historical Context in Pyridine Chemistry

The compound’s development is rooted in the broader history of pyridine chemistry. Pyridine, first isolated from coal tar in 1849 by Thomas Anderson, became a cornerstone of heterocyclic chemistry due to its aromaticity and versatility. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881) and Chichibabin’s catalytic approach (1924), enabled the functionalization of pyridine cores with substituents like amino and methoxy groups. These advancements laid the groundwork for derivatives such as 2-amino-6-methoxy-nicotinic acid, which emerged as intermediates in pharmaceutical and agrochemical research.

The dihydrochloride form likely originated from efforts to stabilize reactive pyridine derivatives for industrial applications. Its synthesis aligns with mid-20th-century trends in modifying pyridine’s electronic properties through electron-donating groups (e.g., -NH~2~, -OCH~3~), which enhance nucleophilic reactivity at specific ring positions.

Position within Nicotinic Acid Derivatives

Nicotinic acid (3-pyridinecarboxylic acid) is a vitamin B~3~ precursor with a carboxylic acid group at position 3. Modifying its structure at positions 2 and 6 introduces steric and electronic effects that alter biological activity and chemical reactivity. For example:

  • 2-Amino substitution : Enhances hydrogen-bonding capacity and metal coordination, critical for enzyme inhibition.
  • 6-Methoxy substitution : Increases lipophilicity and modulates electron density, influencing pharmacokinetic properties.

Compared to simpler nicotinic acid derivatives, this compound exhibits unique reactivity due to the interplay of its substituents. The amino group directs electrophilic substitution to position 5, while the methoxy group deactivates position 6, creating regioselective pathways for further functionalization.

Significance in Heterocyclic Chemistry Research

As a privileged scaffold , the pyridine ring is a frequent target in drug discovery. This compound’s amino and methoxy groups make it a versatile precursor for synthesizing bioactive molecules:

  • Anticancer agents : Pyridine-quinoline hybrids derived from similar structures show potent activity against leukemia and liver cancer cell lines.
  • Agrochemicals : Pyridine derivatives are key components of herbicides and fungicides, leveraging their ability to interact with plant enzymes.
  • Multicomponent reactions : The compound’s reactive sites enable its use in one-pot syntheses of complex heterocycles, such as chromeno[2,3-b]pyridines.

Recent studies highlight its role in PIM kinase inhibition , where structural analogs competitively bind to ATP pockets, inducing apoptosis in cancer cells. Additionally, its electronic profile supports applications in materials science, particularly in designing conductive polymers and coordination complexes.

Properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVOHMIAIAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis from 2-Chloro-3-cyano-6-methylpyridine

This method focuses on producing 2-amino-6-methylnicotinic acid, a close analog and intermediate to the methoxy derivative, via a one-pot reaction:

  • Step 1: Ammonolysis
    2-Chloro-3-cyano-6-methylpyridine is reacted with aqueous ammonia (20-30%) in a molar excess (10-50 times) under elevated temperature (120-180°C) for 2-10 hours in an autoclave. This converts the chloro and cyano groups to amino and carboxylic acid functionalities respectively.

  • Step 2: Base Treatment
    After removal of ammonia by reduced pressure, a base such as potassium hydroxide (1-4 molar equivalents) is added, and the mixture is stirred at 80-100°C for 2-5 hours to complete hydrolysis to the nicotinic acid derivative.

  • Step 3: Acidification and Crystallization
    The reaction mixture is cooled and acidified to pH 4-5 using hydrochloric acid to precipitate the product, which is filtered, washed, and dried.

Yield and Purity:
Yields up to 83% with purity exceeding 97% by liquid chromatography have been reported. This method is scalable and produces high-purity intermediates suitable for further functionalization.

Methoxylation and Reduction Route for 2-Amino-6-methoxy Derivatives

This route is specific for introducing the methoxy group at the 6-position and preparing the dihydrochloride salt:

  • Step 1: Nitration of 2,6-Dichloropyridine
    2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric and nitric acids at controlled temperatures (below 50°C during addition, then heated to 100-105°C for 5 hours). The product is 2,6-dichloro-3-nitropyridine with yields around 75% and purity >99% by GC.

  • Step 2: Ammonolysis
    The dichloro-nitropyridine is reacted with aqueous ammonia in methanol at 35-40°C for 2 hours to substitute one chlorine atom with an amino group, yielding 2-amino-3-nitro-6-chloropyridine.

  • Step 3: Methoxylation
    The amino-chloro-nitropyridine undergoes methoxylation by reaction with sodium methoxide in a polar solvent (methanol), replacing the chlorine atom with a methoxy group to give 2-amino-6-methoxy-3-nitropyridine.

  • Step 4: Reduction to Diamino Compound
    The nitro group is reduced to an amino group by metallic reduction in aqueous acidic medium, producing 2,3-diamino-6-methoxypyridine dihydrochloride.

  • Step 5: Neutralization and Isolation
    The dihydrochloride salt is suspended in water and neutralized with aqueous ammonia to pH 7-8 at 15°C. The free base precipitates and is isolated by filtration and drying.

Yield and Purity:
The neutralization step yields 92% of 2,3-diamino-6-methoxypyridine with 99% purity by HPLC.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Ammonolysis (One-pot) Aqueous NH3 (20-30%), 2-chloro-3-cyano-6-methylpyridine 120-180 2-10 hours 83 97 Autoclave, high pressure
Base Hydrolysis KOH (1-4 equiv) 80-100 2-5 hours - - Follow-up step after ammonolysis
Nitration H2SO4 + HNO3, 2,6-dichloropyridine 20-25 (add), 100-105 (react) 5 hours 75 99 (GC) Controlled temperature nitration
Ammonolysis (Methoxylation route) Aqueous NH3 in MeOH 35-40 2 hours - - Substitution of chlorine by amino
Methoxylation Sodium methoxide in methanol RT - - - Replaces chlorine with methoxy group
Reduction Metallic reduction in acidic aqueous medium RT - - - Converts nitro to amino group
Neutralization Aqueous ammonia, pH 7-8 15 0.5 hour 92 99 (HPLC) Isolation of free base from dihydrochloride salt

Research Findings and Industrial Relevance

  • The one-pot ammonolysis and base hydrolysis method provides a streamlined and high-yielding route to 2-amino-6-methylnicotinic acid, which can be adapted for methoxy derivatives by subsequent functionalization.
  • The nitration-ammonolysis-methoxylation-reduction sequence offers a robust industrial process for the methoxy-substituted pyridine derivatives, allowing control over substitution patterns and high purity products.
  • The use of aqueous ammonia and common bases like KOH or NaOH, along with polar solvents, ensures cost-effectiveness and environmental compatibility.
  • The dihydrochloride salt formation and neutralization steps are critical for isolating stable, pure forms suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-nicotinic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Active Pharmaceutical Ingredient (API)
AMNA serves as an intermediate in the synthesis of various active pharmaceutical ingredients. Its structural similarity to nicotinic acid derivatives allows it to participate in reactions that yield compounds with significant biological activity, including potential treatments for neurological disorders and other health conditions.

1.2. Antiviral Activity
Research indicates that derivatives of nicotinic acid, including AMNA, exhibit antiviral properties. For instance, compounds based on the nicotinic scaffold have been studied for their efficacy against HIV-1, showcasing their ability to inhibit viral replication through mechanisms such as RNase H inhibition . This positions AMNA as a potential lead compound in developing new antiviral therapies.

1.3. Neuroprotective Effects
Studies have suggested that certain nicotinic acid derivatives can provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of nicotinic acetylcholine receptors by AMNA may enhance cognitive functions and protect neurons from damage .

Agricultural Applications

2.1. Agrochemical Intermediates
AMNA is also utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its role as an intermediate allows for the production of compounds that can effectively manage pests while being less harmful to beneficial organisms in the ecosystem .

2.2. Plant Growth Regulators
The compound has been investigated for its potential use in plant growth regulation. Research into its effects on plant metabolism suggests that it could enhance growth rates or resistance to environmental stressors, making it a candidate for developing new agricultural biostimulants .

Research Findings and Case Studies

Study/Source Focus Findings
Patent EP3162796A1Synthesis MethodsDescribes high-yield synthesis methods for producing 2-amino-6-methylnicotinic acid, which is closely related to AMNA and serves as an intermediate for various pharmaceuticals .
MDPI Study on RNase H InhibitorsAntiviral PropertiesIdentifies compounds based on nicotinic acid derivatives that inhibit HIV-1 replication, highlighting the potential of AMNA derivatives .
Jubilant Ingrevia ReportAgrochemical ApplicationsLists various applications of nicotinic acid derivatives in agrochemicals, emphasizing their role in crop protection and growth enhancement .

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-nicotinic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The methoxy group in 2-amino-6-methoxy-nicotinic acid dihydrochloride increases electron density at position 6, influencing reactivity in coupling reactions compared to chloro or methyl analogs .
  • Salt Forms : Dihydrochloride salts (two HCl molecules) exhibit higher solubility in polar solvents than hydrochloride (one HCl) or free-base forms, critical for in vitro assays .

Biological Activity

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS No. 1373223-61-0) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy substituent on the pyridine ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The compound's amino and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Potential Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Vascular Endothelial Growth Factor (VEGF) Receptor : Similar compounds have been investigated for their ability to inhibit VEGF receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis .

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. In studies involving similar compounds, significant antibacterial activity against both Gram-positive and Gram-negative bacteria has been observed. For instance, compounds derived from nicotinic acid were effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of nicotinic acid derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of thiazolidinone derivatives containing nicotinic acid moieties, it was found that certain compounds exhibited comparable efficacy to standard antibiotics against a range of bacterial strains . This suggests that modifications to the nicotinic acid structure can enhance antimicrobial potency.

Study 2: Inhibition of VEGF Receptor Kinase

A patent describes the use of 2-amino-nicotinamide derivatives for treating diseases associated with deregulated angiogenesis, such as certain cancers and retinopathy. The inhibition of VEGF receptor tyrosine kinase activity was highlighted as a key mechanism . This points to the potential application of this compound in similar therapeutic contexts.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino and methoxy groups on pyridinePotential nAChR modulator; anti-inflammatory; anticancer
2-Amino-4-(trifluoromethyl)nicotinic acidTrifluoromethyl groupAntiviral activity against HIV
Nicotinic AcidBasic structure without substitutionsGeneral health benefits; lipid metabolism

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-methoxy-nicotinic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine as a base. For example, a protocol for structurally similar 2-amino-6-chloronicotinic acid uses EDCI (2.22 g, 11.6 mmol) and HOBt (932 mg, 6.95 mmol) in DMF at 25°C for 16 hours . Yield optimization requires precise stoichiometric ratios of coupling agents and monitoring pH to avoid side reactions (e.g., hydrolysis of methoxy groups).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of methoxy (-OCH₃) and amino (-NH₂) groups via characteristic shifts (e.g., methoxy protons at ~3.8 ppm in ¹H NMR).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
  • Mass spectrometry : Verify the molecular ion peak ([M+H]⁺) at m/z 223.05 (calculated for C₇H₉N₂O₃·2HCl) .

Q. What are the stability considerations for long-term storage of dihydrochloride salts?

Dihydrochloride salts generally exhibit superior stability compared to free bases due to reduced hygroscopicity. Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture, as hydrolysis of the methoxy group may occur under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Reported solubility variations often stem from differences in hydrochloride counterion stoichiometry (mono- vs. dihydrochloride). For example, dihydrochloride salts typically exhibit higher aqueous solubility due to increased ionic character. To validate:

  • Prepare saturated solutions in PBS (pH 7.4) and DMSO.
  • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
  • Cross-reference with thermodynamic solubility models to account for pH-dependent ionization .

Q. What strategies are effective for modifying the methoxy or amino groups to enhance bioactivity?

  • Methoxy substitution : Replace the methoxy group with halogenated or alkylated variants to alter electron-donating effects. For instance, 6-chloro analogs show enhanced metabolic stability .
  • Amino group derivatization : Acylation or sulfonation can improve membrane permeability. Use protecting groups (e.g., Boc) during synthesis to prevent unwanted side reactions .

Q. How should researchers design experiments to address conflicting reports on its spectroscopic properties?

  • Standardize conditions : Ensure consistent solvent systems (e.g., deuterated DMSO vs. D₂O) and concentrations for NMR.
  • Cross-validate with orthogonal methods : Compare FT-IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) with computational simulations (DFT) .
  • Collaborate with multiple labs to minimize instrument-specific artifacts .

Q. What methodologies are recommended for detecting degradation products under accelerated stability testing?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂).
  • LC-MS/MS : Identify degradation products via fragmentation patterns. Common degradation pathways include demethylation (loss of methoxy group) or hydrolysis of the nicotinic acid moiety .

Safety and Compliance

Q. What are the critical safety protocols for handling dihydrochloride salts in vitro?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Neutralize waste with 1 M NaOH before disposal to mitigate hydrochloric acid release .

Q. How do regulatory guidelines impact the use of this compound in preclinical studies?

Ensure compliance with ICH Q3A guidelines for impurity profiling (e.g., identification of genotoxic impurities below 0.15%). Document batch-specific certificates of analysis (COA) for trace metal content (<10 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methoxy-nicotinic acid dihydrochloride
Reactant of Route 2
2-Amino-6-methoxy-nicotinic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.